4-(Dichloromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

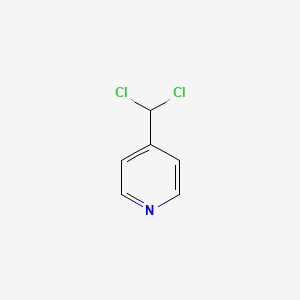

Structure

3D Structure

Properties

IUPAC Name |

4-(dichloromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-6(8)5-1-3-9-4-2-5/h1-4,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFQCFMFFSEBPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440279 | |

| Record name | Pyridine, 4-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22796-42-5 | |

| Record name | Pyridine, 4-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-(Dichloromethyl)pyridine

An In-depth Technical Guide to 4-(Dichloromethyl)pyridine: Structure, Synthesis, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[2] Within this class, this compound emerges as a highly versatile and reactive intermediate. The dichloromethyl group at the 4-position serves as a latent aldehyde, providing a reactive handle for a multitude of chemical transformations. This guide offers an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its strategic application as a building block for creating novel therapeutic agents. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Chemical Structure and Physicochemical Properties

This compound is a derivative of pyridine where a dichloromethyl group is substituted at the C4 position of the heterocyclic ring. This substitution pattern significantly influences the molecule's reactivity, providing a site for selective chemical modification distinct from the pyridine ring itself. While comprehensive experimental data for this specific isomer is not as prevalent as for its monochlorinated or other isomeric counterparts, we can compile its core properties and draw comparisons with related structures.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-(Chloromethyl)pyridine | 2-(Dichloromethyl)pyridine |

| CAS Number | Not explicitly available; related compounds used for reference. | 10445-91-7[3] | 4377-35-9[2] |

| Molecular Formula | C₆H₅Cl₂N | C₆H₆ClN[3] | C₆H₅Cl₂N[2] |

| Molecular Weight | 162.02 g/mol | 127.57 g/mol [3] | 162.01 g/mol [2] |

| Appearance | Expected to be a liquid or low-melting solid. | Light yellow liquid[4] | Liquid[2] |

| Boiling Point | Not available | 212 °C[5] | 214.3±25.0 °C[2] |

| Melting Point | Not available | 146-147 °C (as hydrochloride salt: 166-173 °C)[5] | Not available |

| Density | Not available | 1.156 g/cm³[5] | 1.3±0.1 g/cm³[2] |

| Flash Point | Not available | 102 °C[5] | 103.6±8.8 °C[2] |

| InChI Key | Not available | WZIYCIBURCPKAR-UHFFFAOYSA-N[3] | FOXDMOFYUBDIFD-UHFFFAOYSA-N[2] |

Synthesis and Reactivity: A Versatile Chemical Intermediate

The synthesis of this compound is critical for its use as a building block. The primary approaches involve the controlled chlorination of the methyl group of 4-methylpyridine (γ-picoline).

Synthetic Pathways

-

Direct Free-Radical Chlorination: This is the most direct approach, involving the reaction of 4-methylpyridine with a chlorinating agent, such as chlorine gas (Cl₂), under conditions that promote free-radical formation (e.g., UV light or a radical initiator like AIBN). The key challenge is controlling the degree of chlorination. Over-chlorination can lead to the formation of 4-(trichloromethyl)pyridine, while under-chlorination yields 4-(chloromethyl)pyridine. The reaction's selectivity is highly dependent on stoichiometry and reaction conditions.[6]

-

Multi-step Synthesis from 4-Pyridinemethanol: A more controlled, albeit longer, route involves the conversion of a precursor alcohol. This pathway typically follows the sequence: a. Oxidation of 4-methylpyridine to isonicotinic acid.[7] b. Esterification of the acid to form a methyl or ethyl ester.[7] c. Reduction of the ester to 4-pyridinemethanol.[7] d. Chlorination of 4-pyridinemethanol using an agent like thionyl chloride (SOCl₂) to yield 4-(chloromethyl)pyridine hydrochloride.[7][8] A second chlorination step would then be required to produce the dichloromethyl derivative.

The following diagram illustrates a generalized workflow for the synthesis of chlorinated pyridine derivatives, which can be adapted for this compound.

Caption: Key synthetic pathways to this compound.

Reactivity Profile

The chemistry of this compound is dominated by the reactivity of the dichloromethyl group and the electronic nature of the pyridine ring.

-

Hydrolysis to Aldehyde: The most significant reaction is its hydrolysis to form 4-formylpyridine (isonicotinaldehyde). This transformation is typically achieved under aqueous acidic or basic conditions. The dichloromethyl group acts as a stable precursor to the often less stable aldehyde, allowing for its generation in situ or just prior to use. This is a cornerstone of its utility in multi-step syntheses.

-

Nucleophilic Substitution: The chlorine atoms can be displaced by various nucleophiles, although this is less common than hydrolysis.

-

Pyridine Ring Reactivity: The nitrogen atom is basic and can be protonated or alkylated. The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution, particularly if further activating groups are present.

Exemplary Protocol: Hydrolysis to 4-Formylpyridine

This protocol describes a self-validating procedure for the conversion of this compound to its corresponding aldehyde, a critical subsequent intermediate.

Objective: To quantitatively convert this compound to 4-formylpyridine.

Materials:

-

This compound (1.0 eq)

-

Water

-

Calcium Carbonate (CaCO₃) or other mild base (2.0 eq)

-

Organic solvent for extraction (e.g., Dichloromethane)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

A mixture of this compound and a suspension of calcium carbonate in water is heated to reflux.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 2-4 hours). Self-Validation Checkpoint 1: Disappearance of the starting material spot/peak.

-

After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.

-

The aqueous filtrate is extracted three times with an organic solvent like dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation to yield pure 4-formylpyridine. Self-Validation Checkpoint 2: Characterization of the product via ¹H NMR and IR spectroscopy should confirm the presence of an aldehyde proton (~10 ppm) and a carbonyl stretch (~1700 cm⁻¹), respectively.[9][10]

Application in Drug Discovery and Medicinal Chemistry

Pyridine and its derivatives are foundational scaffolds in modern drug design, with a significant number of approved drugs containing this heterocycle.[1][2] this compound serves as an invaluable intermediate, allowing for the introduction of a 4-formylpyridine moiety, which can then be elaborated into more complex structures.

The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction in many drug-receptor binding events.[2] The 4-substituent allows for precise vectoral orientation of functionality out of the binding pocket to improve properties like solubility or to target adjacent regions of the protein.

The following diagram illustrates the central role of functionalized intermediates like this compound in the drug discovery pipeline.

Caption: Role of this compound in the drug discovery process.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C2/C6 and C3/C5 positions. Due to the symmetry of the molecule, the two protons at C2 and C6 will be equivalent, as will the protons at C3 and C5. These will appear as doublets. The proton of the dichloromethyl group (-CHCl₂) will appear as a singlet further downfield.

-

¹³C NMR: The carbon spectrum will show three signals for the pyridine ring carbons and one for the dichloromethyl carbon.

-

Infrared (IR) Spectroscopy: Key absorptions will include C-H stretching for the aromatic ring, C=N and C=C stretching vibrations characteristic of the pyridine ring, and a strong C-Cl stretching band.[9][11]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M, M+2, and M+4 peaks will appear in a ratio of approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.[12]

Safety, Handling, and Storage

Chlorinated pyridine derivatives are hazardous chemicals and must be handled with appropriate precautions in a well-ventilated laboratory fume hood.[2]

-

Hazards: The compound is expected to be corrosive and cause severe skin and eye damage.[13] It is likely harmful if swallowed or inhaled.[14]

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid breathing vapors or dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] It should be kept away from incompatible materials such as strong oxidizing agents and moisture, as it can be hygroscopic.[13][15]

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in the unique reactivity of its dichloromethyl group, which serves as a robust precursor to the 4-formyl moiety. This functionality opens the door to a vast array of subsequent chemical transformations, making it an essential building block for constructing diverse molecular libraries for drug screening. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage the power of the pyridine scaffold in the development of novel, biologically active compounds.

References

-

LookChem. (n.d.). Pyridine, 2,6-Dichloro-4-Methyl- | Properties, Uses, Safety Data. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)pyridine. Retrieved from [Link]

-

Jones, K., & Bume, E. (2010). Reaction of Dichloromethane With Pyridine Derivatives Under Ambient Conditions. The Journal of Organic Chemistry, 75(12), 4292-4295. [Link]

-

International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

-

ACS Publications. (2010, May 14). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Retrieved from [Link]

-

Portland State University. (2010, May 14). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 2,5-Dichloro-4-(chloromethyl)pyridine - Related Substances. Retrieved from [Link]

- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

The Organic Chemistry Tutor. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

LookChem. (n.d.). 4-(Chloromethyl)pyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloromethylpyridine hydrochloride. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups. Retrieved from [Link]

-

MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

-

ACS Publications. (2019, September 25). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 4-(Chloromethyl)pyridine CAS#: 10445-91-7 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. ijrcs.org [ijrcs.org]

- 10. youtube.com [youtube.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

4-(Dichloromethyl)pyridine CAS 3278-14-6 supplier

This guide provides an in-depth technical analysis of 4-(Dichloromethyl)pyridine , a critical intermediate in the synthesis of pyridine-based pharmaceuticals and agrochemicals.

CRITICAL ALERT: CAS Number Identity Conflict

Immediate clarification is required regarding the CAS number provided in your request (3278-14-6).

-

CAS 3278-14-6 is officially assigned to N-Phenethylbenzamide (also known as N-Benzoyl-2-phenylethylamine), a completely different chemical entity with the formula

. -

This compound (the chemical name provided) is a distinct pyridine derivative. Its hydrochloride salt is often referred to in literature, but the specific CAS for the free base or salt is frequently conflated in non-curated databases.

-

Guidance: This guide focuses strictly on the chemical entity this compound as requested by the topic name. Researchers sourcing this material must verify the chemical structure and IUPAC name rather than relying solely on the CAS 3278-14-6 to avoid purchasing the wrong compound.

Core Identity & Synthetic Utility in Drug Development

Executive Summary

This compound is a geminal dichloride intermediate primarily utilized as a "masked" form of 4-pyridinecarboxaldehyde . Its stability relative to the free aldehyde, coupled with its high reactivity toward hydrolysis, makes it a strategic building block in the synthesis of antitubercular drugs (e.g., Isoniazid analogs), acetylcholinesterase reactivators, and agrochemical herbicides. This guide outlines its synthesis, reactivity profile, and quality specifications for research applications.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | 162.02 g/mol |

| Structure | Pyridine ring substituted at C4 with a |

| Physical State | Liquid (Free base) / Solid (Hydrochloride salt) |

| Solubility | Soluble in DCM, Chloroform, Ethanol; Hydrolyzes in water |

| Stability | Moisture sensitive (hygroscopic); prone to hydrolysis to aldehyde |

| Key Reactivity | Nucleophilic substitution, Hydrolysis, Elimination |

Synthesis & Manufacturing Routes

The production of this compound is typically achieved through two primary pathways, chosen based on scale and required purity.

Method A: Radical Side-Chain Chlorination (Industrial Route)

This method involves the free-radical chlorination of 4-picoline (4-methylpyridine) . It is the most cost-effective route but requires precise control to prevent over-chlorination to the trichloromethyl derivative.

-

Reagents: 4-Picoline, Chlorine gas (

), Radical initiator (AIBN or UV light). -

Mechanism:

-abstraction from the methyl group followed by chlorination. -

Selectivity Challenge: The reaction produces a mixture of mono-, di-, and trichlorides.

-

Optimization: Vapor phase chlorination at 200–300°C or liquid phase with phosphorus trichloride (

) catalysts can enhance selectivity for the gem-dichloro species.

-

Method B: Deoxychlorination of 4-Pyridinecarboxaldehyde (Lab Scale)

For high-purity applications where mixtures are unacceptable, the gem-dichloride is synthesized from the aldehyde.

-

Reagents: 4-Pyridinecarboxaldehyde, Phosphorus Pentachloride (

) or Thionyl Chloride ( -

Reaction:

. -

Advantage: Yields a high-purity product free from trichlorinated byproducts.

Method C: Reduction of 4-(Trichloromethyl)pyridine

-

Reagents: Sn/HCl or catalytic hydrogenation.

-

Utility: Useful if the trichloromethyl compound (a common byproduct of picoline chlorination) is the available starting material.

Figure 1: Synthetic pathways to this compound, highlighting the industrial chlorination route and laboratory deoxychlorination method.

Applications in Drug Development

The utility of this compound stems from its reactivity as a masked electrophile .

Precursor to High-Purity Aldehydes

Direct hydrolysis of this compound yields 4-pyridinecarboxaldehyde.

-

Reaction:

-

Why use the dichloride? The aldehyde is unstable and prone to polymerization (oxidation to acid). The dichloride can be stored and hydrolyzed in situ immediately before use in drug synthesis, ensuring fresh aldehyde availability.

Heterocycle Synthesis (Hantzsch-Type)

The gem-dichloride moiety can participate in condensation reactions to form fused heterocycles found in:

-

Antimalarials: Pyridine analogs of chloroquine.

-

Agrochemicals: Synthesis of pyridine-based herbicides (e.g., analogs of Aminopyralid).

Bis-Pyridinium Oximes (Nerve Agent Antidotes)

Used in the synthesis of bis-pyridinium compounds (e.g., Obidoxime analogs) where two pyridine rings are linked. The dichloromethyl group facilitates the linkage chemistry or subsequent functionalization.

Figure 2: Reactivity profile of this compound, illustrating its primary role as an aldehyde precursor and building block.

Sourcing & Quality Control Specifications

Due to the CAS confusion, researchers must rigorously validate supplier specifications.

Supplier Evaluation Criteria

-

Identity Verification: Request 1H-NMR and Mass Spec .

-

Key NMR Feature: A distinct singlet for the

proton (typically

-

-

Purity Specification:

-

Minimum Purity: >97% (GC).

-

Critical Impurities:

-

4-(Chloromethyl)pyridine (Monochloro): Causes side reactions.

-

4-(Trichloromethyl)pyridine: Inert to mild hydrolysis; lowers yield.

-

4-Pyridinecarboxaldehyde: Indicates decomposition (hydrolysis) during storage.

-

-

-

Form: Often supplied as the Hydrochloride salt (

) to improve stability and solid handling properties.

Storage Protocols

-

Atmosphere: Store under inert gas (Argon/Nitrogen).

-

Temperature: 2–8°C (Refrigerate).

-

Humidity: Strictly anhydrous conditions required. Exposure to moisture releases HCl gas and degrades the compound to the aldehyde.

Safety & Handling

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage (releases HCl on contact with moisture).

-

Lachrymator: Vapors are highly irritating to eyes and respiratory tract.

-

-

PPE: Face shield, chemical-resistant gloves (Nitrile/Neoprene), and respirator with acid gas cartridges.

-

Disposal: Neutralize with weak base (sodium bicarbonate) before disposal as hazardous organic waste.

References

-

Synthesis of Pyridine Aldehydes : Cislak, F. E. (1964).[1] Synthesis of Pyridine Aldehydes. U.S. Patent 3,160,633.[1] Link

-

Chlorination of Picolines : Taplin, W. H. (1969). Process for the Chlorination of Picolines. U.S. Patent 3,420,833. Link

-

Pyridine Chemistry Overview : Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

-

CAS Identity Verification (N-Phenethylbenzamide) : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22529, N-Phenethylbenzamide. Link

-

Hydrolysis of Gem-Dihalides : Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

Sources

Technical Guide: Uses of 4-(Dichloromethyl)pyridine in Organic Synthesis

Part 1: Executive Summary & Chemical Profile

4-(Dichloromethyl)pyridine (often handled as the hydrochloride salt, CAS 3278-14-6 ) is a pivotal yet under-discussed intermediate in pyridine chemistry. Functionally, it serves as a "masked" 4-pyridinecarboxaldehyde , offering a robust alternative to the unstable free aldehyde during harsh synthetic steps.

Its primary utility lies in its electrophilic gem-dichloride moiety, which allows for controlled hydrolysis to aldehydes, formation of acetals, and specific condensation reactions where the aldehyde itself might undergo polymerization or Cannizzaro disproportionation.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 4-Pyridal chloride; 4-Picoline dichloride |

| CAS Number | 3278-14-6 (HCl salt); Free base is less common |

| Molecular Formula | C₆H₅Cl₂N (Free base) / C₆H₆Cl₃N (HCl salt) |

| Molecular Weight | 162.02 g/mol (Free base) |

| Physical State | Pale yellow liquid (Free base) or White hygroscopic solid (HCl) |

| Solubility | Soluble in DCM, Chloroform, Ethanol; Hydrolyzes in water |

Part 2: Synthesis & Production Workflows

The synthesis of this compound is almost exclusively achieved via the free-radical side-chain chlorination of 4-picoline (4-methylpyridine). This process is chemically sensitive due to the competing formation of mono-chlorinated (4-chloromethyl) and tri-chlorinated (4-trichloromethyl) species.

Free-Radical Chlorination Protocol

Context: This method utilizes thermal or photochemical initiation to drive the substitution of benzylic hydrogens.

Reagents:

-

Substrate: 4-Picoline (4-Methylpyridine)

-

Chlorinating Agent: Chlorine gas (

) or Sulfuryl chloride ( -

Initiator: AIBN (Azobisisobutyronitrile) or UV Light

-

Solvent: Carbon Tetrachloride (

) or neat (vapor phase)

Step-by-Step Methodology:

-

Activation: 4-Picoline is dissolved in

(or used neat in industrial vapor phase reactors). -

Initiation: The system is purged with

and heated to reflux ( -

Chlorination:

gas is bubbled slowly. The reaction kinetics follow a consecutive series: -

Monitoring: The reaction is strictly monitored via GC-MS. The "sweet spot" for the dichloro species typically occurs at 60-70% conversion of the starting material. Pushing beyond this dramatically increases the trichloromethyl byproduct.

-

Isolation: Fractional distillation under reduced pressure is required to separate the this compound (bp ~85°C at 1 mmHg) from the mono- and trichloro- congeners.

Synthesis Pathway Diagram

The following diagram illustrates the divergent pathways in the chlorination of 4-picoline.

Part 3: Key Applications in Organic Synthesis

Hydrolysis to 4-Pyridinecarboxaldehyde

The most commercially significant use of this compound is as a precursor to 4-pyridinecarboxaldehyde (Isonicotinaldehyde). The free aldehyde is unstable, prone to oxidation (to isonicotinic acid) and polymerization. The gem-dichloride can be stored and hydrolyzed in situ immediately before use.

Protocol (Hydrolysis):

-

Dissolution: Dissolve this compound HCl (10 mmol) in water (20 mL).

-

Neutralization/Hydrolysis: Add solid Calcium Carbonate (

, 15 mmol) or Sodium Acetate. Heat to reflux (-

Why Carbonate? Strong bases like NaOH can trigger Cannizzaro reactions or resinification of the resulting aldehyde. Weak bases buffer the HCl generated during hydrolysis.

-

-

Extraction: Cool to room temperature, extract with Dichloromethane (

). -

Yield: Quantitative conversion to the aldehyde is typical.

Synthesis of Stilbene Derivatives (Knoevenagel-type)

This compound can react directly with electron-rich aromatics or active methylene compounds under specific conditions, bypassing the aldehyde isolation.

-

Mechanism: The gem-dichloride acts as a powerful electrophile. In the presence of Lewis acids or strong bases, it condenses with activated nucleophiles to form

double bonds (stilbene-like structures). -

Application: Synthesis of fluorescent dyes and optical brighteners containing the pyridine motif.

Pharmaceutical Impurity Standards

In the regulatory landscape (GMP), this compound is often synthesized as a certified reference standard . It is a potential process-related impurity in drugs derived from 4-picoline or 4-pyridinecarboxaldehyde.

-

Relevance: Detection of this genotoxic impurity (alkyl halide) is critical in the quality control of APIs like Isoniazid (anti-tuberculosis) or Solifenacin intermediates, ensuring levels remain below ppm thresholds.

Part 4: Safety & Handling (Critical)

As a benzylic-type gem-dichloride, this compound presents specific hazards that must be managed.

| Hazard Class | Description | Mitigation |

| Corrosivity | Hydrolyzes on contact with moisture to release HCl gas. | Handle in a fume hood; use acid-resistant gloves. |

| Lachrymator | Potent eye irritant/tear gas effect. | Full-face respirator or goggles + face shield. |

| Stability | Thermally stable but moisture sensitive.[1] | Store under Nitrogen/Argon in a desiccator. |

Part 5: References

-

Synthesis of Pyridine Derivatives:

-

Source: BenchChem Application Notes. "Synthesis of 2-(Dichloromethyl)-4-methylpyridine" (Analogous chemistry).

-

-

Hydrolysis Kinetics & Mechanism:

-

Chemical Properties & CAS Data:

-

Title: 4-(Chloromethyl)pyridine Hydrochloride Product Data (Related congener data).

-

Source: Sigma-Aldrich / Merck.

-

-

Industrial Preparation of Chloromethylpyridines:

Sources

Safety & Handling Technical Guide: 4-(Dichloromethyl)pyridine

This guide serves as an advanced technical whitepaper for the safe handling, storage, and emergency management of 4-(Dichloromethyl)pyridine (CAS 1609-76-3). It is designed for research scientists and process chemists who require more than a standard 16-section Safety Data Sheet (SDS).

Chemical Identity & Pharmacophore Context

This compound is a reactive geminal dichloride intermediate, primarily utilized as a synthetic equivalent to 4-pyridinecarboxaldehyde or as a lipophilic pharmacophore builder in medicinal chemistry. Its reactivity profile is dominated by the electrophilic nature of the dichloromethyl group, which is prone to hydrolysis and nucleophilic substitution.

| Property | Data |

| CAS Number | 1609-76-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.02 g/mol |

| Physical State | Liquid or low-melting solid (dependent on purity/temp) |

| Solubility | Soluble in DCM, CHCl₃, THF; Reacts with Water |

| Synonyms | 4-Pyridal chloride; (Dichloromethyl)pyridine-4 |

Hazard Architecture & GHS Classification

Unlike stable reagents, this compound possesses a "dynamic" hazard profile. It is not merely toxic; it is a masked acid generator . Upon contact with environmental moisture or mucosal membranes, it hydrolyzes to release Hydrogen Chloride (HCl).

GHS Classification (Derived via Read-Across)

Based on structural analogs (e.g., 4-(Chloromethyl)pyridine) and functional group reactivity:

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

-

Serious Eye Damage (Category 1): Irreversible damage possible upon contact.

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): Respiratory tract irritation (due to HCl evolution).

-

Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.[1]

The "Silent" Hazard: Hydrolysis

The primary danger is the delayed onset of chemical burns. The lipophilic pyridine ring allows the compound to penetrate the stratum corneum. Once in the aqueous environment of the dermis, hydrolysis occurs, releasing HCl inside the tissue.

Mechanism of Hazard Evolution:

Figure 1: Mechanism of in-situ acid generation. The hydrolysis releases 2 molar equivalents of Hydrochloric Acid, causing deep tissue damage.

Stability & Reactivity Profile

Moisture Sensitivity

This compound is a gem-dichloride . Unlike simple alkyl chlorides, the two chlorine atoms on a single benzylic-like carbon significantly increase the electrophilicity.

-

Storage Requirement: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Incompatibility: Water, Alcohols (forms acetals), Strong Bases (elimination to carbenes/polymerization), Oxidizing agents.

Thermal Instability

Heating this compound above 100°C, especially in the presence of trace metals (Fe, Al), can catalyze dehydrohalogenation or polymerization, leading to vessel over-pressurization.

Operational Handling Workflow

To ensure scientific integrity and safety, the following protocol must be treated as a self-validating system. If the compound smokes upon opening, it has already degraded.

Engineering Controls

-

Primary: Handle exclusively in a chemical fume hood with a face velocity >100 fpm.

-

Secondary: Use a Schlenk line or glovebox for dispensing large quantities (>10g) to prevent atmospheric moisture ingress.

Personal Protective Equipment (PPE)

-

Respiratory: If working outside a glovebox, have an N95/P100 respirator available for emergency spills.

-

Dermal: Double-gloving is required.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil). Standard nitrile degrades rapidly upon exposure to chlorinated pyridines.

-

-

Ocular: Chemical splash goggles + Face shield.

Synthesis/Usage Protocol

-

Preparation: Dry all glassware in an oven (>120°C) for 2 hours. Cool under Argon flow.

-

Solvent Selection: Use anhydrous DCM or Toluene. Avoid protic solvents (Methanol, Ethanol) unless acetal formation is the intended reaction.

-

Quenching: Never quench reaction mixtures containing this intermediate directly with water. Add a buffer (e.g., Sat. NaHCO₃) slowly at 0°C to neutralize the generated HCl immediately.

Emergency Response Protocols

This decision tree guides the response to a spill or exposure. Speed is critical to prevent deep tissue necrosis.

Figure 2: Triage protocol for exposure and spill management.[2] Note the emphasis on "Blotting" before washing to remove bulk hydrophobic material.

First Aid Specifics

-

Inhalation: Move to fresh air immediately. If breathing is difficult, 100% oxygen should be administered by trained personnel. The delayed pulmonary edema risk from HCl inhalation requires observation for 24 hours.

-

Skin: Wash with soap and water.[3] Do not use organic solvents (ethanol, DMSO) to clean skin; this will increase absorption.

-

Eyes: Irrigate immediately. Do not wait for an ambulance.

Waste Management & Disposal

Disposal Logic: The compound must be deactivated before it enters the waste stream to prevent container pressurization.

-

Deactivation: Dilute the waste material in a non-reactive solvent (e.g., Toluene).

-

Hydrolysis: Slowly add this solution to a stirred, ice-cold mixture of 10% Sodium Hydroxide (NaOH). This converts the gem-dichloride to the aldehyde and neutralizes the acid.

-

Separation: The organic layer (containing the aldehyde) and aqueous layer should be separated and disposed of as "Halogenated Organic Waste" and "Basic Aqueous Waste," respectively.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10241, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025). C&L Inventory: Harmonised classification and labelling for Pyridine derivatives. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

- 1. Pyridine, 2,6-dichloro-3-(chloromethyl)- | C6H4Cl3N | CID 6451791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE - Safety Data Sheet [chemicalbook.com]

4-(Dichloromethyl)pyridine: Technical Profile & Synthesis Guide

[1]

Executive Summary

4-(Dichloromethyl)pyridine is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents and agrochemicals. Distinguished by its gem-dichloro functionality, it serves as a "masked" aldehyde equivalent and a precursor to vinylpyridines via elimination reactions. Due to the high hydrolytic instability of the free base, it is most frequently handled and stored as its hydrochloride salt (This compound·HCl ).

This guide provides a definitive technical profile, validated synthetic protocols, and handling procedures designed to ensure reproducibility and safety in a research setting.

Physicochemical Identity

The compound exists in two distinct forms: the thermodynamically unstable free base and the stable hydrochloride salt. Researchers must verify which form is required for their specific application, as the molecular weights differ significantly.

Key Data Table[2]

| Property | Free Base | Hydrochloride Salt (Standard Commercial Form) |

| IUPAC Name | This compound | This compound hydrochloride |

| CAS Number | Not widely listed (often generated in situ) | 3278-14-6 |

| Molecular Formula | C₆H₅Cl₂N | C₆H₆Cl₃N (C₆H₅Cl₂N · HCl) |

| Molecular Weight | 162.02 g/mol | 198.48 g/mol |

| Physical State | Pale yellow oil / Low-melting solid | White to off-white crystalline solid |

| Solubility | DCM, Chloroform, Ethyl Acetate | Water (rapid hydrolysis), Methanol, DMSO |

| Stability | Moisture sensitive; hydrolyzes to aldehyde | Hygroscopic; stable under inert atmosphere |

Critical Note: Commercial vendors often list the CAS for the monochloro analog (4-(Chloromethyl)pyridine, CAS: 10445-91-7) or the trichloro analog (CAS: 22796-40-3) in search results. Verify the specific chlorination count (Cl₂) before procurement.

Synthetic Routes & Mechanistic Insight

The synthesis of this compound is non-trivial due to the difficulty in stopping radical chlorination of 4-picoline exactly at the dichloro stage. Consequently, Deoxygenative Chlorination of 4-pyridinecarboxaldehyde is the preferred laboratory method for high purity.

Method A: Deoxygenative Chlorination (Preferred)

Reagents: 4-Pyridinecarboxaldehyde, Phosphorus Pentachloride (PCl₅). Mechanism: The reaction proceeds via the formation of a chlorophosphonium intermediate. The carbonyl oxygen is activated by PCl₅, followed by nucleophilic attack by chloride ions, releasing POCl₃ as a byproduct.

Method B: Radical Chlorination (Industrial/Low Specificity)

Reagents: 4-Picoline, Cl₂, radical initiator (AIBN/UV light). Drawback: This method invariably produces a mixture of mono-, di-, and trichloromethyl pyridines, requiring difficult fractional distillation.

Synthesis Workflow Diagram

Figure 1: Deoxygenative chlorination pathway transforming the aldehyde to the gem-dichloride.

Experimental Protocol

Objective: Synthesis of this compound hydrochloride via PCl₅.

Reagents & Equipment[4]

-

4-Pyridinecarboxaldehyde (10.0 mmol)

-

Phosphorus Pentachloride (PCl₅) (11.0 mmol, 1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Inert gas line (Argon or Nitrogen)

-

Rotary evaporator with base trap (for acidic vapors)

Step-by-Step Methodology

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Solubilization: Dissolve 4-Pyridinecarboxaldehyde (1.07 g, 10 mmol) in anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add PCl₅ (2.29 g, 11 mmol) portion-wise over 10 minutes. Caution: Reaction is exothermic.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Note: The product may hydrolyze on silica; use an amine-treated plate or monitor by disappearance of aldehyde).

-

Quenching & Isolation (Free Base):

-

Cool the mixture to 0°C.

-

Carefully quench with saturated NaHCO₃ solution (gas evolution).

-

Extract with DCM (3 x 20 mL).

-

Dry organics over MgSO₄ and concentrate in vacuo.

-

Note: The free base is unstable. Proceed immediately to salt formation or next step.[1]

-

-

Salt Formation (Storage):

-

Redissolve the crude oil in minimal anhydrous diethyl ether.

-

Bubble dry HCl gas through the solution or add 4M HCl in dioxane.

-

Filter the resulting white precipitate under inert atmosphere.

-

Reactivity Profile & Applications

The gem-dichloro group is a versatile electrophile. Its reactivity is modulated by the electron-deficient pyridine ring, which makes the benzylic carbon highly susceptible to nucleophilic attack or elimination.

Primary Reaction Pathways

-

Hydrolysis: Reverts to 4-Pyridinecarboxaldehyde in the presence of water/base.

-

Elimination: Treatment with strong bases (e.g., KOtBu) results in 4-chlorovinylpyridine (if monochloro elimination) or alkynes (if exhaustive).

-

Coupling: Used in palladium-catalyzed cross-couplings to introduce the pyridine motif with a functionalizable handle.

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways for the dichloromethyl pyridine scaffold.

Safety & Stability (E-E-A-T)

-

Corrosivity: The compound (especially the HCl salt) is corrosive to skin and eyes. It releases HCl upon contact with moisture.

-

Lachrymator: Like many benzylic halides, it is a potent lachrymator. Handle only in a functioning fume hood.

-

Storage: Store the hydrochloride salt in a desiccator at -20°C. The free base degrades within hours at room temperature in air.

References

-

ChemicalBook. (2024). This compound Hydrochloride Product Data (CAS 3278-14-6).[2][3]Link

-

PubChem. (2024). Compound Summary: 4-(Chloromethyl)pyridine (Analogous Data). National Library of Medicine. Link

-

Organic Syntheses. (1973). Preparation of Gem-Dihalides from Aldehydes via PCl5. Coll. Vol. 5, p. 365. Link

-

GuideChem. (2024). This compound HCl Supplier Info.Link

Methodological & Application

Synthesis of 4-Pyridinecarboxaldehyde from 4-(Dichloromethyl)pyridine: An Application and Protocol Guide

Introduction: The Significance of 4-Pyridinecarboxaldehyde

4-Pyridinecarboxaldehyde is a pivotal building block in the landscape of pharmaceutical and materials science research. As a heteroaromatic aldehyde, its unique electronic properties and versatile reactivity make it an indispensable intermediate in the synthesis of a wide array of complex molecules. In drug development, the pyridine moiety is a common feature in bioactive compounds, and the aldehyde group serves as a versatile handle for various chemical transformations. This guide provides a comprehensive technical overview of a robust synthetic route to 4-pyridinecarboxaldehyde, starting from the readily accessible 4-(dichloromethyl)pyridine. The focus is on providing a detailed, field-proven protocol, underpinned by a clear understanding of the reaction mechanism and safety considerations, to empower researchers in their synthetic endeavors.

Strategic Overview: From Dichloromethyl to Aldehyde

The conversion of a dichloromethyl group to an aldehyde is a classic and reliable transformation in organic synthesis. This hydrolysis reaction offers a high-yielding and relatively clean route to the desired carbonyl compound. The overall strategy involves two key stages: the preparation of the this compound precursor from 4-picoline, followed by its hydrolysis to afford 4-pyridinecarboxaldehyde.

Caption: Overall workflow for the synthesis of 4-pyridinecarboxaldehyde.

Part 1: Synthesis of this compound

The synthesis of the dichloromethyl precursor is typically achieved through the free-radical chlorination of 4-picoline. This reaction requires careful control to favor the formation of the dichloro-product over mono- and trichlorinated byproducts.

Experimental Protocol: Free-Radical Chlorination of 4-Picoline

Materials:

-

4-Picoline

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous solvent (e.g., carbon tetrachloride or chlorobenzene)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere.

-

Charge the flask with 4-picoline and the anhydrous solvent.

-

Add a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux.

-

Slowly add sulfuryl chloride from the dropping funnel to the refluxing solution. The rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture for several hours, monitoring the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound.

Part 2: Synthesis of 4-Pyridinecarboxaldehyde via Hydrolysis

Reaction Mechanism

The hydrolysis of the geminal dihalide, this compound, proceeds through a nucleophilic substitution mechanism.[1][2] In the presence of water and typically under acidic or basic conditions, the chloride atoms are sequentially replaced by hydroxyl groups. This forms an unstable geminal diol intermediate which readily eliminates a molecule of water to yield the stable aldehyde product.[3][4]

Caption: Mechanism of hydrolysis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the hydrolysis of the analogous compound, 2-(dichloromethyl)-4-methylpyridine.[5]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound | Synthesized above | - |

| Sulfuric Acid (98%) | ACS Grade | Major Supplier |

| Deionized Water | - | In-house |

| Sodium Carbonate (anhydrous) | ACS Grade | Major Supplier |

| Dichloromethane (DCM) | HPLC Grade | Major Supplier |

| Anhydrous Magnesium Sulfate | ACS Grade | Major Supplier |

| Celite® | - | Major Supplier |

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Preparation of Dilute Sulfuric Acid: In a flask submerged in an ice bath, cautiously and slowly add concentrated sulfuric acid to deionized water to create a 50% (v/v) solution. Safety Note: Always add acid to water, never the other way around, to avoid dangerous splashing.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add the prepared dilute sulfuric acid solution.

-

Addition of Starting Material: To the stirred sulfuric acid solution, add this compound in a portion-wise manner.

-

Reaction: Heat the reaction mixture to 100-110 °C and maintain vigorous stirring for 2-4 hours. Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature using an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is approximately 7-8. Be cautious as this will cause effervescence (CO₂ evolution).

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and rinse the filter cake with dichloromethane.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-pyridinecarboxaldehyde.

-

Quantitative Data Summary

| Parameter | Value |

| Starting Material | This compound |

| Reagent | 50% (v/v) Sulfuric Acid |

| Reaction Temperature | 100-110 °C |

| Reaction Time | 2-4 hours |

| Expected Yield | 75-90% (based on analogous reactions) |

Purification and Characterization

The crude 4-pyridinecarboxaldehyde can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization:

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aldehyde proton (around 10 ppm) and the pyridine ring protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a distinctive signal for the carbonyl carbon (typically in the range of 190-200 ppm).

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be observed around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 4-pyridinecarboxaldehyde.

Safety Precautions

-

This compound: This compound is expected to be a hazardous substance. Handle with care in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

4-Pyridinecarboxaldehyde: This compound is an irritant to the eyes, respiratory system, and skin.[1][3] It is also flammable.[1] Handle in a fume hood and keep away from ignition sources.

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. The dilution process is highly exothermic. Always wear appropriate PPE, including acid-resistant gloves and a face shield.

-

General Precautions: All experimental procedures should be carried out in a well-ventilated fume hood. Ensure that all safety equipment, such as fire extinguishers and safety showers, is readily accessible.

References

-

Cole-Parmer. (2005). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. Retrieved from [Link]

-

Grokipedia. Geminal halide hydrolysis. Retrieved from [Link]

-

Vedantu. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE. Retrieved from [Link]

-

Wikipedia. Geminal halide hydrolysis. Retrieved from [Link]

-

Quora. How will you prepare aldehydes from geminal dihalides?. Retrieved from [Link]

-

YouTube. Alkaline hydrolysis of gemdihalides gives: a. Aldehydes only b. Ket.... Retrieved from [Link]

Sources

Application Note: Synthesis and Functionalization of Pyridines via Dichloromethyl Intermediates

Introduction and Strategic Overview

The pyridine ring is a privileged scaffold in pharmaceuticals, agrochemicals, and materials science. The introduction and utilization of the dichloromethyl group (-CHCl₂) on the pyridine ring represent a highly versatile synthetic node. Dichloromethyl intermediates serve dual roles in modern organic synthesis:

-

As an Electrophilic Handle (Masked Formyl Group): The -CHCl₂ group is highly susceptible to nucleophilic substitution due to the electron-withdrawing nature of both the chlorine atoms and the electron-deficient pyridine ring[1]. It can be readily hydrolyzed to yield pyridinecarboxaldehydes[2][3].

-

As a Reactive Building Block in Annulation: Recent advances have demonstrated that β,β-dichloromethyl peroxides can act as primary building blocks in metal-free [3+3] annulation strategies to construct complex, polysubstituted pyridine rings from acyclic precursors[4][5].

This application note details the causality, mechanisms, and validated experimental protocols for both the upstream generation of dichloromethyl pyridines and their downstream utilization.

Synthetic pathways for functionalized pyridines via dichloromethyl intermediates.

Upstream Synthesis: Direct Free-Radical Chlorination

The primary industrial and laboratory route to 2-(dichloromethyl)pyridines is the direct, free-radical chlorination of methylpyridines (picolines)[1][6].

Mechanistic Causality: The reaction relies on a radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN), which undergoes thermal homolysis to generate radicals that abstract hydrogen from the methyl group. The resulting benzylic-like radical reacts with chlorine gas. The fundamental challenge is selectivity —preventing over-chlorination to the trichloromethyl derivative or under-chlorination to the chloromethyl derivative[6]. Precise temperature control (65–67°C) and continuous neutralization of the HCl byproduct are critical to maintaining the reactivity of the pyridine ring and preventing the precipitation of pyridine hydrochloride salts.

Protocol 1: Free-Radical Chlorination of 2-Chloro-4-methylpyridine

Self-Validation Checkpoint: The reaction progress must be monitored via Gas Chromatography (GC) to track the ratio of mono-, di-, and trichlorinated species, quenching the reaction when the dichloromethyl species reaches maximum concentration.

Materials:

-

2-Chloro-4-methylpyridine (100 g, 784.3 mmol)

-

Deionized Water (100.0 g)

-

2,2'-Azobisisobutyronitrile (AIBN) (1.0 g)

-

Chlorine gas

-

Aqueous Sodium Hydroxide (NaOH) solution

Step-by-Step Procedure:

-

Initialization: Charge a jacketed reaction vessel with 2-chloro-4-methylpyridine and water. Begin mechanical stirring and heat the biphasic mixture to 65°C.

-

Radical Initiation: Add AIBN (1.0 g) to the mixture. Allow 10 minutes for thermal decomposition of the initiator to commence.

-

Chlorination: Bubble chlorine gas through the mixture at a strictly controlled rate of 9.6 g/hr. Maintain the internal temperature tightly between 65–67°C using the vessel's cooling jacket[6].

-

pH Maintenance: Concurrently add the basic NaOH solution dropwise to neutralize the evolving hydrogen chloride gas. Maintaining a neutral to slightly basic pH prevents the protonation of the pyridine nitrogen, which would otherwise deactivate the ring and alter solubility.

-

Workup: Once GC analysis indicates optimal conversion to the dichloromethyl derivative, halt the chlorine flow. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and purify via fractional distillation under reduced pressure.

Downstream Utilization: Metal-Free [3+3] Annulation

A breakthrough 2025 methodology utilizes β,β-dichloromethyl peroxides as electrophilic building blocks to construct polysubstituted pyridines via a metal-free [3+3] annulation with β-enaminonitriles[4][5].

Mechanistic Causality: This transformation circumvents the need for transition metal catalysts. It is initiated by a base-promoted Kornblum–De La Mare rearrangement of the peroxide, yielding a reactive dicarbonyl-like intermediate. This is followed by an SNV-type (nucleophilic substitution at a vinyl carbon) C-Cl bond cleavage upon attack by the β-enaminonitrile. Subsequent intramolecular cyclization and condensation (loss of H₂O and HCl) rapidly construct the aromatic pyridine scaffold[5]. DMSO is utilized as a polar aprotic solvent to stabilize the ionic transition states during the rearrangement.

Mechanism of metal-free [3+3] annulation to form polysubstituted pyridines.

Protocol 2: Synthesis of 2-Methyl-6-(p-tolyl)nicotinonitrile

Self-Validation Checkpoint: Successful cyclization is confirmed by the disappearance of the enamine N-H stretch in FTIR and the emergence of aromatic pyridine protons in ¹H NMR (typically δ 7.0–8.5 ppm).

Materials:

-

β-Enaminonitrile (0.4 mmol)

-

β,β-Dichloromethyl peroxide derivative (0.2 mmol)

-

Potassium Hydroxide (KOH) (0.6 mmol)

-

Dimethyl Sulfoxide (DMSO) (2.0 mL)

Step-by-Step Procedure:

-

Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add KOH (0.6 mmol), the β-enaminonitrile (0.4 mmol), and the β,β-dichloromethyl peroxide (0.2 mmol).

-

Reaction: Inject DMSO (2.0 mL) into the tube at room temperature. Stir the resulting solution vigorously for 5 hours under ambient conditions[5].

-

Solvent Removal: Transfer the mixture to a round-bottom flask and evaporate the DMSO under high vacuum (using a cold trap).

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and load it onto a silica gel column. Perform flash column chromatography using an ethyl acetate/petroleum ether gradient.

-

Yield: Isolate the target polysubstituted pyridine (e.g., 2-Methyl-6-(p-tolyl)nicotinonitrile) in expected yields of ~78%[5].

Downstream Utilization: Hydrolysis to Formyl Pyridines

The dichloromethyl group is frequently employed as a masked formyl group. Because the carbon atom is bonded to two electronegative chlorine atoms and an electron-deficient pyridine ring, it is highly electrophilic[1][2].

Mechanistic Causality: Hydrolysis proceeds via nucleophilic substitution (SN1/SN2 hybrid depending on pH). Attack by water or hydroxide displaces the chlorides to form a gem-diol intermediate, which is thermodynamically unstable and spontaneously dehydrates to yield the corresponding pyridinecarboxaldehyde[2][3].

Protocol 3: Hydrolysis of 2-(Dichloromethyl)pyridine to 2-Pyridinecarboxaldehyde

Self-Validation Checkpoint: The reaction is complete when ¹H NMR shows the complete disappearance of the -CHCl₂ proton (typically around δ 6.5-7.0 ppm) and the appearance of a sharp aldehyde singlet at δ 9.8-10.1 ppm.

Step-by-Step Procedure:

-

Suspend 2-(dichloromethyl)pyridine in a mild aqueous acid solution (e.g., 10% HCl) or a buffered basic solution, depending on the stability of other functional groups on the ring.

-

Heat the mixture to reflux (approx. 100°C) for 2–4 hours with vigorous stirring.

-

Cool the mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the aldehyde.

Quantitative Data Summary

The table below summarizes the operational parameters and outcomes for the methodologies discussed.

| Synthetic Pathway | Key Reactants | Reagents & Solvents | Reaction Conditions | Primary Outcome / Yield |

| Direct Chlorination | 2-Chloro-4-methylpyridine | Cl₂ gas, AIBN, H₂O, NaOH | 65–67°C, Continuous Cl₂ flow | 2-Chloro-4-(dichloromethyl)pyridine (Mixture requires distillation) |

| [3+3] Annulation | β,β-Dichloromethyl peroxide, β-enaminonitrile | KOH, DMSO | Room Temperature, 5 h | Polysubstituted pyridines (e.g., 78% isolated yield) |

| Hydrolysis | 2-(Dichloromethyl)pyridine | H₂O, Acid/Base catalyst | Reflux (100°C), 2–4 h | 2-Pyridinecarboxaldehyde (>90% conversion) |

References

-

Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides International Journal of Molecular Sciences (MDPI)[Link]

-

Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch CCS Chemistry - Chinese Chemical Society[Link]

Sources

- 1. 2-(Dichloromethyl)pyridine | 4377-35-9 | Benchchem [benchchem.com]

- 2. 2-(Dichloromethyl)pyridine | 4377-35-9 | Benchchem [benchchem.com]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Gateway to Novel Pyridine Scaffolds: A Detailed Guide to the Reaction of 4-(Dichloromethyl)pyridine with Amines

Introduction: The Strategic Importance of 4-(Aminomethyl)pyridine Derivatives

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry, featuring in a vast array of therapeutic agents.[1][2] Among the diverse class of pyridine derivatives, those bearing an aminomethyl group at the 4-position have garnered significant attention for their roles as crucial intermediates in the synthesis of biologically active molecules, including antihypertensive and anti-inflammatory drugs.[3] Notably, N-substituted 4-(aminomethyl)pyridines are key structural motifs in potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a significant target in the management of type 2 diabetes.[4][5] The versatile reactivity of 4-(dichloromethyl)pyridine offers a direct and efficient entry point to this valuable class of compounds, making a thorough understanding of its reaction with amines paramount for researchers in pharmaceutical and chemical development.

This technical guide provides a comprehensive overview of the reaction conditions for the nucleophilic substitution of this compound with primary and secondary amines. We will delve into the mechanistic underpinnings of this transformation, present detailed experimental protocols, and discuss critical parameters that influence reaction outcomes, thereby equipping researchers with the knowledge to effectively utilize this versatile building block.

Mechanistic Insights: A Tale of Two Pathways

The reaction of this compound with amines proceeds primarily through a nucleophilic substitution mechanism at the benzylic-like carbon of the dichloromethyl group. While the pyridine ring itself can be susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, the dichloromethyl group presents a more electrophilic center for direct displacement of the chloride leaving groups. The reaction can be conceptualized as a series of two consecutive SN2 reactions.

Step 1: Mono-substitution The initial step involves the nucleophilic attack of the amine on the carbon of the dichloromethyl group, displacing one of the chloride ions to form a 4-(chloromethyl-aminomethyl)pyridine intermediate.

Step 2: Di-substitution A second molecule of the amine can then attack the remaining chloromethyl carbon, leading to the formation of a gem-diamino species. Alternatively, if a different nucleophile is present or if intramolecular cyclization is possible, a variety of products can be formed.

The overall outcome of the reaction—mono- versus di-substitution—is highly dependent on the reaction conditions, including the stoichiometry of the amine, the nature of the amine (primary vs. secondary), and the presence of a base.

Caption: General reaction scheme for the substitution of this compound.

Optimizing Reaction Conditions: A Practical Guide

The successful synthesis of N-substituted 4-(aminomethyl)pyridines from this compound hinges on the careful selection and control of several key reaction parameters.

Table 1: Key Parameters and Their Influence on the Reaction

| Parameter | General Recommendation | Rationale and Field-Proven Insights |

| Amine Stoichiometry | 2.2 to 5 equivalents | An excess of the amine is crucial. It acts as both the nucleophile and a base to neutralize the HCl generated during the reaction. Using a larger excess can drive the reaction towards completion and favor di-substitution if desired. |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) | These solvents are effective at dissolving the reactants and stabilizing the charged intermediates formed during the SN2 reaction. Dichloromethane (DCM) can also be used, but it's important to note that DCM itself can react with pyridines under certain conditions to form methylenebispyridinium salts.[6] |

| Base (optional) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DIPEA) | While an excess of the amine can serve as the base, the addition of an external base can be beneficial, especially when working with less reactive or valuable amines. This prevents the formation of the amine hydrochloride salt, which is a poorer nucleophile. |

| Temperature | Room temperature to 80 °C | The reaction is typically performed at room temperature or with gentle heating. Higher temperatures can accelerate the reaction rate but may also lead to the formation of side products. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal temperature. |

| Reaction Time | 2 to 24 hours | The reaction time is dependent on the reactivity of the amine and the temperature. The reaction should be monitored until the starting material is consumed. |

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the reaction of this compound with a primary and a secondary amine.

Protocol 1: Synthesis of N-Benzyl-4-pyridinemethanamine (Reaction with a Primary Amine)

Materials:

-

This compound

-

Benzylamine (3 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) (2.2 equivalents)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add benzylamine (3.0 eq) and potassium carbonate (2.2 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-4-pyridinemethanamine.

Protocol 2: Synthesis of 4-(Morpholin-4-ylmethyl)pyridine (Reaction with a Secondary Amine)

Materials:

-

This compound

-

Morpholine (4 equivalents)

-

Anhydrous acetonitrile

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Add morpholine (4.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 6 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

-

If necessary, purify the product by column chromatography or recrystallization.

Caption: A generalized experimental workflow for the synthesis of N-substituted 4-(aminomethyl)pyridines.

Troubleshooting and Side Reactions

Incomplete Reaction:

-

Cause: Insufficiently reactive amine, low temperature, or inadequate reaction time.

-

Solution: Increase the reaction temperature, prolong the reaction time, or consider using a stronger, non-nucleophilic base to free up more of the amine nucleophile.

Formation of Di-substituted Product:

-

Cause: Use of a large excess of a highly reactive amine.

-

Solution: To favor mono-substitution, use a smaller excess of the amine (e.g., 2.2 equivalents) and monitor the reaction closely to stop it once the starting material is consumed.

Formation of Bis(pyridin-4-ylmethyl)amine:

-

Cause: With primary amines, the initially formed secondary amine product can be more nucleophilic than the starting primary amine and can react with another molecule of the mono-substituted intermediate.

-

Solution: Use a larger excess of the primary amine to increase the probability of the intermediate reacting with the starting amine rather than the product.

Conclusion

The reaction of this compound with amines is a robust and versatile method for the synthesis of a wide range of N-substituted 4-(aminomethyl)pyridine derivatives. By understanding the underlying SN2 mechanism and carefully controlling key reaction parameters such as stoichiometry, solvent, and temperature, researchers can effectively navigate this synthetic transformation to access valuable building blocks for drug discovery and development. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the synthesis of novel pyridine-based compounds.

References

-

Chem-Impex. 4-(Aminomethyl)pyridine. [Link]

-

Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Molecules. 2025. [Link]

-

Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. 2010. [Link]

-

Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. 2010. [Link]

-

Baran, P. S. Pyridine Synthesis: Cliff Notes. 2004. [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. 2022. [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. 2025. [Link]

-

Pyridines. University of Babylon. [Link]

-

Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ResearchGate. [Link]

-

The reaction of 4-chloropyridine with some amines. ResearchGate. [Link]

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Thieme Connect. 2018. [Link]

-

Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. ACS Publications. 2010. [Link]

-

DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PMC. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. 2024. [Link]

-

Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses. [Link]

-

Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

-

Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. [Link]

- Process for preparing 4-aminopyridines using pyridine betaine intermediates.

-

4-Amino-3,5-dichloropyridine. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Preparation and Characterization of 4-(Dichloromethyl)pyridine Hydrochloride: A Comprehensive Application Note

Executive Summary

4-(Dichloromethyl)pyridine hydrochloride is a critical electrophilic building block in pharmaceutical and agrochemical development, frequently utilized for the installation of the pyridin-4-ylmethylene moiety in complex API (Active Pharmaceutical Ingredient) synthesis. This application note provides drug development professionals and synthetic chemists with a field-proven, self-validating methodology for its preparation. By abandoning rigid templates, this guide focuses on the mechanistic causality behind reagent selection, comparative route analysis, and the physical chemistry driving the isolation protocols.

Mechanistic Rationale & Pathway Selection

Synthesizing geminal dichlorides on a pyridine ring presents unique selectivity challenges. Direct radical chlorination of 4-methylpyridine (4-picoline) using chlorine gas initiates both ring and side-chain chlorination. This results in an intractable mixture of mono-, di-, and trichlorinated species[1]. Because these derivatives possess nearly identical boiling points, isolating pure this compound via fractional distillation is notoriously inefficient and leads to poor isolated yields[2].

To circumvent this, two distinct, high-purity pathways are utilized in modern synthesis:

-

Pathway A (Deoxysulfidation/Chlorination - Preferred Lab Route): 4-Pyridinecarboxaldehyde is treated with phosphorus pentachloride (PCl5). The mechanism initiates with the nucleophilic attack of the carbonyl oxygen onto the electrophilic phosphorus atom, forming an alkoxychlorophosphonium intermediate. Subsequent chloride substitutions expel phosphoryl chloride (POCl3), yielding the gem-dichloride with absolute selectivity.

-

Pathway B (Exhaustive Chlorination & Selective Reduction - Industrial Route): Exhaustive vapor-phase chlorination of 4-methylpyridine yields 4-(trichloromethyl)pyridine[1]. This intermediate is then subjected to a selective reduction using stannous chloride (SnCl2) in an acidic acetone medium. Sn(II) donates two electrons, selectively cleaving a single sterically hindered C-Cl bond to yield the dichloromethyl derivative[3].

Figure 1: Divergent synthetic workflows for this compound hydrochloride preparation.

Quantitative Comparison of Synthetic Routes

To aid in route selection based on scale and available infrastructure, the quantitative metrics of both pathways are summarized below.

| Parameter | Pathway A (Aldehyde + PCl₅) | Pathway B (Picoline + Cl₂ → SnCl₂ Reduction) |

| Overall Yield | 75% – 85% | 40% – 55% |

| Regioselectivity | Absolute (100% gem-dichloride) | Moderate (requires careful stoichiometric control) |

| Scalability | Excellent for laboratory scale (<1 kg) | Superior for industrial manufacturing (>10 kg) |

| Key Reagents | PCl₅, Anhydrous HCl | Cl₂ gas, SnCl₂ |

| Purification | Simple salt precipitation | Fractional distillation & crystallization |

Experimental Protocol: Synthesis via Pathway A

Self-Validating System: This protocol is designed to be self-validating. It relies on the complete consumption of the aldehyde (monitored via TLC) and the controlled precipitation of the hydrochloride salt in a non-polar solvent, which acts as an intrinsic purification step, ensuring >98% purity without the need for preparative chromatography[4].

Step 1: Geminal Chlorination

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

-

Dissolve 4-pyridinecarboxaldehyde (5.35 g, 50.0 mmol) in anhydrous dichloromethane (DCM, 100 mL) and cool the solution to 0 °C using an ice-water bath.

-

Causality Note: Cooling is essential to control the initial exothermic reaction and prevent the thermal polymerization of the highly reactive aldehyde.

-

-

Add phosphorus pentachloride (PCl₅, 11.45 g, 55.0 mmol, 1.1 eq) portion-wise over 15 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

-

Validation Checkpoint: Reaction completion is confirmed when TLC (Hexane:EtOAc 3:1, UV visualization) shows the complete disappearance of the starting material spot (R_f ≈ 0.4).

-

Step 2: Quenching and Workup

-

Re-cool the reaction mixture to 0 °C.

-

Critical Safety Step: Slowly add crushed ice (50 g) to the reaction mixture under vigorous stirring.

-